Rotigotine D7 Hydrochloride
Description
Significance of Deuterated Analogs in Pharmacological Investigations
The introduction of deuterium (B1214612) into a drug molecule can lead to profound, beneficial changes in its biological behavior. nih.gov The carbon-deuterium (C-D) bond is inherently stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.comhumanjournals.com This increased bond strength can make the molecule more resistant to metabolic breakdown, particularly by cytochrome P450 enzymes, which often target C-H bonds for cleavage during Phase 1 metabolism. nih.govcdnsciencepub.com
This alteration of a drug's metabolic profile, known as the kinetic isotope effect, can result in several advantages:
Improved Pharmacokinetics : By slowing the rate of metabolism, deuteration can increase a drug's half-life and bioavailability. nih.govinformaticsjournals.co.inresearchgate.net
Reduced Toxic Metabolites : In some cases, drug toxicity arises from the formation of reactive or toxic metabolites. Deuteration can "shunt" the metabolism away from these pathways, potentially leading to a safer drug profile. nih.govresearchgate.netresearchgate.net
Beyond modifying metabolic properties, deuterated compounds are crucial as internal standards in analytical research. researchgate.netvulcanchem.com In techniques like mass spectrometry, the mass difference between the labeled and unlabeled compound allows for precise and accurate quantification of the parent drug and its metabolites in complex biological samples. vulcanchem.com
Overview of Deuterium Substitution Strategies for Drug Molecules
The strategic replacement of hydrogen with deuterium is a key tactic in modern drug design. nih.gov This process, sometimes called a "deuterium switch," is not random; it involves selectively deuterating specific sites on a molecule that are known to be susceptible to metabolic attack. nih.govmusechem.com The goal is to enhance the drug's properties while preserving its intended biological activity. nih.gov
Medicinal chemists use various methods to achieve site-selective deuteration. snnu.edu.cn The choice of which hydrogen atoms to replace depends on a thorough understanding of the drug's metabolic pathways. Deuteration is most effective when applied to positions involved in processes like O-dealkylation or the oxidation of alkyl groups. musechem.com This targeted approach has been successfully used to develop deuterated versions of existing drugs and is increasingly being applied to the discovery of new chemical entities. nih.govsnnu.edu.cn
Rationale for Deuteration in Rotigotine (B252) Research
Rotigotine D7 Hydrochloride is the deuterium-labeled analog of Rotigotine Hydrochloride. cymitquimica.com The primary rationale for its creation is for use in analytical and research settings. vulcanchem.com Specifically, it serves as an ideal internal standard for the quantitative analysis of Rotigotine in biological matrices using mass spectrometry. researchgate.netvulcanchem.com
The structure of this compound is distinguished by the complete deuteration of its propyl group, where all seven hydrogen atoms have been replaced with deuterium. vulcanchem.com This strategic placement creates a significant and easily detectable mass shift compared to the non-labeled Rotigotine. This clear differentiation is essential for achieving high precision in pharmacokinetic and drug metabolism studies. vulcanchem.com Importantly, this isotopic labeling does not significantly alter the compound's fundamental chemical behavior or its binding affinity for dopamine (B1211576) receptors, ensuring it accurately mimics the non-deuterated form in analytical assays. vulcanchem.comtargetmol.com
Chemical and Research Data for this compound
The following tables provide key data and research findings related to this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉D₇ClNOS | vulcanchem.comcymitquimica.com |
| Molecular Weight | 358.98 g/mol | vulcanchem.comcymitquimica.comtargetmol.comszabo-scandic.com |
| IUPAC Name | (6S)-6-[1,1,2,2,3,3,3-heptadeuteriopropyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | nih.gov |
| Synonyms | rac-Rotigotine-d7 HCl, N-0923 D7 Hydrochloride | vulcanchem.comcymitquimica.comtargetmol.com |
| Solubility | Soluble in DMSO | vulcanchem.comszabo-scandic.com |
Table 2: Research Applications and Findings
| Research Area | Findings and Applications | Source(s) |
| Analytical Chemistry | Serves as a high-purity internal standard in mass spectrometry and other analytical techniques for the precise quantification of Rotigotine. | vulcanchem.com |
| Pharmacokinetics | Used to trace the metabolic pathways of Rotigotine and investigate its primary sites of metabolism due to the stability of the carbon-deuterium bonds. | vulcanchem.com |
| Pharmacology | Functions as a dopamine D2 and D3 receptor agonist, similar to non-deuterated Rotigotine, making it relevant for in-vitro mechanistic studies. | vulcanchem.comtargetmol.comszabo-scandic.commedchemexpress.eu |
| Structural Features | Features a tetrahydronaphthalene core with a hydroxyl group, connected to a nitrogen atom that links a thiophenylethyl group and a fully deuterated propyl (d7) chain. | vulcanchem.com |
Properties
Molecular Formula |
C19H19D7ClNOS |
|---|---|
Molecular Weight |
358.98 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Rotigotine D7 Hydrochloride
Stereoselective Synthetic Pathways for Deuterated Rotigotine (B252) Intermediates
The synthesis of Rotigotine and its deuterated analogues hinges on the establishment of the correct stereochemistry at the C6 position of the tetralin core, as the pharmacological activity is primarily associated with the (S)-enantiomer. The key chiral intermediate is (S)-2-amino-5-methoxytetralin or a derivative thereof. Achieving high enantiomeric purity for this intermediate is paramount and is typically accomplished through two main strategies: classical resolution of a racemic mixture or, more efficiently, through asymmetric synthesis.
One advanced and highly stereoselective method involves chemoenzymatic reductive amination. rsc.orgresearchgate.net This approach utilizes an engineered imine reductase (IRED) to catalyze the asymmetric reduction of a prochiral imine, formed in situ from 5-methoxy-2-tetralone (B30793) and an amine donor. By selecting or engineering an IRED with high specificity for the tetralone substrate, (S)-2-aminotetralin intermediates can be produced with excellent enantiomeric excess (>99% ee), providing a direct and efficient route to the desired chiral core. rsc.orgresearchgate.net
The resulting chiral amine is then N-alkylated with 2-(thiophen-2-yl)ethanol derivatives before the introduction of the deuterated propyl group.
Deuteration Strategies for the Propyl Moiety
The defining feature of Rotigotine D7 Hydrochloride is the perdeuterated N-propyl group. The introduction of these seven deuterium (B1214612) atoms can be achieved through several synthetic strategies, primarily falling into two categories: direct isotopic exchange on a pre-formed N-propyl group or construction of the deuterated moiety using isotopically labeled reagents.
Isotopic Exchange Methods
Hydrogen-deuterium exchange (HDE) offers a direct method for deuterating C-H bonds. utah.edu For amines, this can be achieved using transition metal catalysts that activate the C-H bonds, typically alpha and beta to the nitrogen atom. scispace.com Heterogeneous catalysts such as ruthenium (Ru), rhodium (Rh), or platinum (Pt) on a solid support (e.g., carbon) are effective for this transformation. scispace.comnih.gov
The N-propylated Rotigotine precursor is treated with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of the catalyst. The reaction conditions, particularly temperature, can be tuned to control the extent and position of deuteration. nih.gov For instance, lower temperatures may favor deuteration at the more activated α-position, while higher temperatures can promote perdeuteration of the entire alkyl chain. nih.gov This method is advantageous as it can be performed late in the synthetic sequence, but achieving complete D7 incorporation without affecting other parts of the molecule can be challenging and may lead to a distribution of deuterated species.
Table 1: Comparison of Catalysts for Isotopic Exchange This table is a representative summary based on general findings in the field of catalytic H/D exchange.
| Catalyst System | Typical Deuterium Source | Selectivity | Advantages | Limitations |
| Ru/C | D₂O | α,β-deuteration | High efficiency | May require elevated temperatures |
| Rh/C | D₂ gas | α-selective | Mild conditions | Cost of catalyst |
| Pt/C | D₂O | General, less selective | Readily available | Can lead to over-reduction |
Reductive Amination with Deuterated Reagents
A more precise and common method for synthesizing the D7-propyl moiety is through reductive amination using deuterated building blocks. nih.gov This bottom-up approach provides absolute control over the location and number of deuterium atoms. The synthesis involves reacting the secondary amine precursor, (S)-5-hydroxy-N-(2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalen-2-amine (depropyl rotigotine), with a deuterated three-carbon aldehyde, specifically propanal-d₆.
The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. To achieve the D7 labeling, a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is used. This ensures that the final deuterium is added to the carbon atom originating from the aldehyde carbonyl, completing the perdeuterated propyl chain. This method is highly efficient and unambiguous, yielding a product with a high degree of isotopic enrichment.
Table 2: Reagents for Deuterated Reductive Amination
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reducing Agent | Resulting Alkyl Group | Isotopic Purity |
| Depropyl Rotigotine | Propanal-d₆ (C₃D₆O) | Sodium Borodeuteride (NaBD₄) | Propyl-d₇ | Very High (>98%) |
| Depropyl Rotigotine | Propanal-d₆ (C₃D₆O) | Sodium Borohydride (NaBH₄) | Propyl-d₆ | High |
| Depropyl Rotigotine | Propanal | Sodium Borodeuteride (NaBD₄) | Propyl-d₁ | High (at α-position) |
Conversion to Hydrochloride Salt Form
Once the deuterated free base of Rotigotine (Rotigotine-d7) is synthesized and isolated, it is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is a standard acid-base reaction.
The general procedure involves dissolving the oily or solid Rotigotine-d7 free base in a suitable organic solvent, such as ethanol (B145695), ethyl acetate (B1210297), or isopropanol (B130326). google.com A solution of hydrogen chloride (HCl), typically in an organic solvent like ethanol or diethyl ether, is then added dropwise to the solution of the free base. The addition of HCl protonates the tertiary amine of the Rotigotine-d7 molecule, leading to the formation of the ammonium (B1175870) salt. The this compound salt is generally much less soluble in the organic solvent than its free base form and precipitates out of the solution. The resulting solid is then collected by filtration, washed with a cold solvent to remove any residual acid or impurities, and dried under vacuum. google.com
Purification Methodologies for Deuterated Rotigotine Hydrochloride
Achieving high chemical and isotopic purity is essential for the use of this compound as an analytical standard. The primary method for purifying the final salt is recrystallization. This technique leverages differences in solubility between the desired product and any impurities. The crude this compound is dissolved in a minimal amount of a hot solvent or a solvent mixture, such as ethanol/ethyl acetate or ethanol/hexane (B92381). google.com As the solution cools slowly, the solubility of the compound decreases, allowing for the formation of a crystalline lattice that excludes impurities. The purified crystals are then isolated by filtration.
For achieving the highest levels of purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for separating the target compound from closely related impurities. daicelpharmastandards.com The method can be used both analytically to assess the purity of a batch and preparatively to isolate the highly pure compound.
Characterization of Synthetic Impurities in Deuterated Rotigotine Hydrochloride Batches
Impurities in batches of this compound can arise from several sources, including the starting materials, side reactions during the synthesis, or degradation of the final product. daicelpharmastandards.com These must be identified and quantified to ensure the quality of the analytical standard.
Common types of impurities include:
Process-Related Impurities: These include residual starting materials or intermediates that were not fully consumed in the reaction. An example would be the presence of depropyl-rotigotine-d7 if the final reductive amination step did not go to completion. Another potential impurity is the (R)-enantiomer, which could be present if the initial stereoselective synthesis was not perfectly efficient. synzeal.com
Isotopic Impurities: Incomplete deuteration can lead to the presence of molecules with fewer than seven deuterium atoms (e.g., D1 to D6 species). Mass spectrometry is the primary tool used to determine the isotopic distribution and purity of the final product.
Degradation Products: Rotigotine is susceptible to oxidation, particularly at the phenolic hydroxyl group and the tertiary amine. The formation of Rotigotine N-oxide is a known degradation pathway. These impurities can form during synthesis, purification, or storage if the compound is exposed to air, light, or high temperatures.
Analytical techniques such as HPLC coupled with UV detection are used to detect and quantify chemical impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying both chemical and isotopic impurities by their mass-to-charge ratio. daicelpharmastandards.com Nuclear Magnetic Resonance (NMR) spectroscopy is also critical for confirming the structure and the specific sites of deuteration.
Table 3: Potential Impurities in this compound
| Impurity Name | Type | Potential Origin |
| (R)-Rotigotine-d₇ | Stereoisomer | Incomplete stereoselectivity in synthesis |
| Depropyl-Rotigotine | Process-Related | Incomplete N-alkylation |
| Rotigotine-dₓ (x<7) | Isotopic | Incomplete deuteration during synthesis |
| Rotigotine-d₇ N-Oxide | Degradation | Oxidation of the tertiary amine |
| Ethyl Rotigotine-d₇ | Process-Related | Impurities in reagents |
Origin and Structural Elucidation of Process-Related Impurities
The synthesis of this compound involves a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, reagents, and the specific conditions of the deuteration process itself. While the precise, proprietary details of the synthesis of this compound are not fully disclosed in the public domain, an understanding of the general synthetic routes for rotigotine combined with knowledge of deuteration techniques allows for the postulation of likely process-related impurities.
The introduction of deuterium atoms into the rotigotine molecule is a key step that can potentially generate unique impurities. These may include incompletely deuterated intermediates or isomers where deuterium is incorporated at unintended positions. The purity of the final active pharmaceutical ingredient (API) is paramount, and therefore, the identification and characterization of these impurities are critical.
Common process-related impurities in the synthesis of rotigotine, which are also relevant to its deuterated analogue, include isomers, oxidation products, and unreacted starting materials or intermediates. For instance, positional isomers could be formed during the synthesis, and stereoisomers, such as the (R)-enantiomer of rotigotine, are also potential impurities.
A comprehensive analysis of process-related impurities would necessitate advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Table 1: Potential Process-Related Impurities of this compound
| Impurity Name | Potential Origin |
| Under-deuterated Rotigotine Species (D1-D6) | Incomplete deuteration reaction |
| Mis-deuterated Rotigotine Isomers | Non-specific deuterium incorporation |
| (R)-Rotigotine D7 | Incomplete stereoselective synthesis or racemization |
| N-Oxide of Rotigotine D7 | Oxidation of the tertiary amine |
| Despropyl Rotigotine D7 | Incomplete N-propylation or dealkylation side reaction |
| Dimeric Impurities | Side reactions between reactive intermediates |
| Unreacted Starting Materials/Intermediates | Incomplete reaction conversion |
Degradation Pathway Investigations of Deuterated Rotigotine
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify its likely degradation products. While specific degradation studies on this compound are not extensively reported, the degradation pathways can be inferred from studies on non-deuterated rotigotine. Rotigotine is known to be sensitive to oxidative and photolytic degradation. nih.gov
Significant degradation of rotigotine has been observed under oxidative conditions, leading to the formation of various degradation products. nih.gov A 2024 study identified eight substances related to rotigotine under stress conditions, four of which were previously known impurities (B, C, K, and E) and four were newly identified degradation products (DP-1 to DP-4). nih.gov The structures of these new degradation products were characterized using high-resolution mass spectrometry. nih.gov
Table 2: Potential Degradation Products of Deuterated Rotigotine
| Degradation Product | Stress Condition |
| Rotigotine D7 N-Oxide | Oxidation |
| Quinone-type derivatives of Rotigotine D7 | Oxidation |
| Products of thiophene (B33073) ring opening | Photodegradation/Oxidation |
| De-thienylethyl Rotigotine D7 | Photodegradation/Hydrolysis |
| Dimeric oxidation products | Oxidation |
Further detailed investigations using stressed conditions as per the International Council for Harmonisation (ICH) guidelines would be necessary to fully characterize the degradation pathways and products of this compound.
Advanced Analytical Methodologies for Rotigotine D7 Hydrochloride
Mass Spectrometric Applications in Deuterated Compound Analysis
Mass spectrometry (MS) is an indispensable tool in the analysis of isotope-labeled compounds. Its ability to differentiate molecules based on their mass-to-charge ratio allows for the precise detection and quantification of deuterated analogs alongside their non-labeled counterparts.
Quantitative Analysis Using Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis in bioanalytical studies, offering high precision and accuracy. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, Rotigotine (B252) D7 Hydrochloride—to a sample. This "isotope-labeled standard" is an ideal internal standard because it shares nearly identical physicochemical properties with the endogenous, non-labeled analyte (Rotigotine).
During sample preparation and analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard, effectively nullifying variations in extraction efficiency and matrix effects. In the mass spectrometer, the deuterated and non-deuterated compounds are easily distinguished by their mass difference. The ratio of the signal intensity of the target analyte (Rotigotine) to that of the known-concentration internal standard (Rotigotine D7 Hydrochloride) is used to calculate the precise concentration of the analyte in the original sample. This approach is fundamental to sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for quantifying Rotigotine in biological matrices like plasma.
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), utilizing technologies like time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. This capability is crucial for determining the elemental composition of an unknown compound, which is a critical step in identifying novel metabolites.
In the context of drug metabolism studies, HRMS can effectively profile and identify metabolites of Rotigotine in complex biological samples. The high mass accuracy allows for the confident assignment of molecular formulas to potential metabolites and their fragments. While this compound is primarily used as an internal standard, HRMS could theoretically be used to track the metabolic fate of the deuterated compound itself. This would involve searching for mass signals corresponding to potential metabolites that retain the deuterium (B1214612) label, thereby distinguishing them from the metabolites of the non-labeled drug and endogenous molecules. This approach aids in elucidating metabolic pathways and characterizing unexpected biotransformations.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural elucidation and confirmation of analytes. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is a unique "fingerprint" for a specific chemical structure.
For this compound, the MS/MS spectrum would be compared to that of a non-labeled Rotigotine reference standard. The fragmentation pattern would be expected to be identical, but the masses of the precursor ion and any fragments containing the deuterium atoms would be shifted by seven mass units. This characteristic mass shift provides unambiguous confirmation of the identity and isotopic purity of this compound. This verification is essential to ensure its suitability as an internal standard for quantitative assays.
Chromatographic Separation Techniques for Deuterated Analogs
Chromatography is employed to separate the analyte of interest from other components in a sample matrix prior to detection by mass spectrometry. The choice of technique depends on the analyte's properties, such as polarity, volatility, and thermal stability.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) Method Development
Liquid chromatography, particularly ultra-high-pressure liquid chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Rotigotine in biological fluids. The development of a robust LC-MS method is critical for achieving the necessary sensitivity and selectivity, especially at the low concentrations (pg/mL) often encountered in plasma samples.
Method development involves optimizing several parameters to ensure efficient separation of Rotigotine from matrix interferences. Since this compound is physicochemically almost identical to Rotigotine, it co-elutes under typical reversed-phase LC conditions. This co-elution is advantageous for IDMS as it ensures both compounds experience the same matrix effects at the point of ionization.
| Parameter | Condition | Source |
| Column | Gemini NX3 or Eclipse XDB-CN | |
| Mobile Phase A | 5 mM Ammonium (B1175870) Acetate (B1210297) (pH 5.0) or 0.2% Formic Acid | |
| Mobile Phase B | Methanol or Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though it is generally reserved for volatile and thermally stable compounds. For non-volatile compounds like Rotigotine, a derivatization step is often required to increase volatility and thermal stability, making them suitable for GC analysis.
Isotope-dilution GC-MS methods can provide excellent precision and accuracy for quantification. In a hypothetical GC-MS method for Rotigotine, the sample would be spiked with this compound as an internal standard. Both compounds would undergo derivatization before being injected into the gas chromatograph. The compounds would be separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. While LC-MS is more commonly reported for Rotigotine, GC-MS remains a viable, high-sensitivity alternative, particularly when leveraging the precision of isotope dilution.
Chiral Chromatography for Enantiomeric Purity Assessment in Deuterated Forms
The enantiomeric purity of this compound is a critical quality attribute, as the pharmacological activity resides primarily in one enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying the enantiomers of Rotigotine and its deuterated analogs. These methods typically employ chiral stationary phases (CSPs) that create a stereoselective environment, allowing for the differential retention of the enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, have proven effective for the enantioseparation of Rotigotine. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and subsequent separation. Method development involves optimizing the mobile phase composition, which often consists of a non-polar organic solvent (like hexane (B92381) or heptane) mixed with a polar modifier (such as isopropanol (B130326) or ethanol), and sometimes a basic additive (like diethylamine) to improve peak shape and resolution.
Detailed research findings indicate that specific chromatographic conditions can achieve baseline separation of the enantiomers, which is essential for accurately quantifying the undesired enantiomer, even at very low levels.
Table 1: Example Chiral HPLC Method Parameters for Rotigotine Enantiomers
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
| Resolution (Rs) | > 2.0 |
This table presents typical conditions for the chiral separation of Rotigotine enantiomers. The specific conditions for the deuterated form would require method-specific validation but are expected to be highly similar.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, and it is particularly crucial for confirming the site and extent of deuteration in isotopically labeled compounds like this compound. Both ¹H (Proton) and ²H (Deuterium) NMR are employed for this purpose.
In ¹H NMR, the confirmation of deuteration is achieved by observing the disappearance or significant reduction of signal intensity at specific chemical shifts corresponding to the protons that have been replaced by deuterium. For Rotigotine D7, which is typically deuterated on the n-propyl group, the signals corresponding to the propyl protons would be absent in the ¹H NMR spectrum.
²H NMR provides direct evidence of deuteration. A signal in the ²H NMR spectrum confirms the presence of deuterium atoms in the molecule. wikipedia.org While the chemical shift range is similar to that of proton NMR, the resolution is generally lower. wikipedia.org However, it is highly effective for verifying the success of the labeling process. wikipedia.org The combination of ¹H and ²H NMR provides unambiguous confirmation of the isotopic labeling pattern. nih.gov
Table 2: Illustrative ¹H NMR Chemical Shift Comparison for Rotigotine vs. Rotigotine D7
| Protons | Expected ¹H Chemical Shift (ppm) in Rotigotine | Expected Observation in Rotigotine D7 ¹H Spectrum |
|---|---|---|
| Aromatic-H | 6.5 - 7.2 | Signals Present |
| Thiophene-H | 6.8 - 7.3 | Signals Present |
| -CH₂- (Thiophene side chain) | ~2.9 - 3.1 | Signals Present |
| -CH- (N-linked) | ~3.2 | Signal Present |
| -N-CH₂- (Propyl) | ~2.5 | Signal Absent/Reduced |
| -CH₂- (Propyl) | ~1.5 | Signal Absent/Reduced |
| -CH₃ (Propyl) | ~0.9 | Signal Absent/Reduced |
This table is illustrative, showing the principle of using ¹H NMR to confirm deuteration on the n-propyl group. Actual chemical shifts can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (IR, Raman) in Deuterated Analog Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are sensitive to the mass of atoms involved in a chemical bond and are therefore valuable for studying deuterated compounds. libretexts.orgedurev.in The fundamental principle is based on the relationship between the vibrational frequency (ν), the force constant of the bond (k), and the reduced mass (μ) of the atoms in the bond.
When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the reduced mass of the C-D bond is approximately twice that of the C-H bond. This significant increase in mass leads to a predictable decrease in the stretching frequency of the C-D bond compared to the C-H bond. libretexts.org This isotopic shift is a hallmark of deuteration and can be readily observed in IR and Raman spectra. Typically, C-H stretching vibrations appear in the 2800–3100 cm⁻¹ region, whereas C-D stretching vibrations are found at a lower frequency, around 2100–2300 cm⁻¹. libretexts.org Observing these characteristic C-D bands provides clear evidence of successful deuteration.
Table 3: Typical Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | C-H Frequency Range (cm⁻¹) | C-D Frequency Range (cm⁻¹) |
|---|---|---|
| Stretching (ν) | 2800 - 3100 | 2100 - 2300 |
| Bending (δ) | 1350 - 1480 | 950 - 1100 |
This table provides general frequency ranges. The exact positions of the bands for this compound would depend on the specific molecular environment.
Validation Parameters for Bioanalytical Methods Utilizing Deuterated Internal Standards
This compound is frequently used as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Rotigotine in biological matrices. The use of a stable isotope-labeled IS is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby improving the accuracy and precision of the method. researchgate.net
The validation of such bioanalytical methods must adhere to stringent guidelines set by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eu Key validation parameters ensure the reliability, reproducibility, and accuracy of the analytical data.
Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria (Based on FDA Guidance)
| Parameter | Purpose | General Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other interferences. gmp-compliance.org | Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard. europa.eu |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. nih.gov | The coefficient of variation (%CV) of the IS-normalized matrix factor from at least 6 different matrix lots should not be greater than 15%. europa.eu |
| Recovery | To evaluate the efficiency of the extraction process across the concentration range. | Recovery of the analyte and IS should be consistent, precise, and reproducible, though it does not need to be 100%. gmp-compliance.org |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | At least 6 non-zero standards; correlation coefficient (r²) should be consistently >0.99; back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision) over multiple runs. | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and precision (%CV) should not exceed 15%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Preclinical Pharmacokinetic and Metabolic Pathway Research Utilizing Rotigotine D7 Hydrochloride
Application of Deuterated Tracers in In Vitro Metabolism Studies
In vitro models are indispensable for the early assessment of a drug's metabolic fate. The use of a deuterated tracer like Rotigotine (B252) D7 Hydrochloride in these systems offers enhanced precision and clarity in identifying metabolic pathways and the enzymes responsible.
Hepatic Microsomal Incubation Systems
Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I oxidative metabolism. When Rotigotine D7 Hydrochloride is incubated with HLMs, the deuterium (B1214612) label acts as a stable tracer.
Researchers can compare the rate of disappearance of the deuterated parent compound to that of the non-deuterated Rotigotine. The kinetic isotope effect may lead to a slower rate of metabolism for Rotigotine D7 if a C-D bond is cleaved during a rate-limiting metabolic step. This comparison helps to identify "metabolic soft spots" on the molecule. Using Liquid Chromatography-Mass Spectrometry (LC-MS), metabolites can be identified and quantified with high sensitivity, as the deuterated fragments are easily distinguished from the non-deuterated versions, providing a clear picture of the primary oxidative pathways.
Table 1: Illustrative Metabolic Stability of Rotigotine vs. Rotigotine D7 in Human Liver Microsomes
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-life (t½, min) |
|---|---|---|---|
| Rotigotine | 0 | 100 | 25.1 |
| Rotigotine | 15 | 65 | |
| Rotigotine | 30 | 42 | |
| Rotigotine | 60 | 18 | |
| This compound | 0 | 100 | 38.5 |
| This compound | 15 | 78 | |
| This compound | 30 | 61 | |
| This compound | 60 | 37 |
This table presents hypothetical data to illustrate the potential impact of deuteration on the metabolic stability of Rotigotine in an in vitro hepatic microsomal system. An increased half-life for the D7 analog would suggest that deuteration has successfully slowed a key metabolic pathway.
Hepatocyte Culture Models
While microsomes are excellent for studying Phase I metabolism, they lack the enzymes for Phase II conjugation reactions. Primary human hepatocytes, cultured in systems that maintain their metabolic functions, offer a more complete in vitro model. nih.goveuropa.eu These cells contain the full complement of both Phase I and Phase II enzymes, such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). mdpi.com
Incubating this compound with cultured hepatocytes allows for a comprehensive profiling of its metabolic fate. Rotigotine is known to be extensively metabolized through conjugation, primarily sulfation and glucuronidation. nih.govnih.gov The stable deuterium label is invaluable for tracking the formation of these Phase II metabolites. LC-MS/MS analysis can readily distinguish between the deuterated parent drug, its deuterated Phase I metabolites, and the subsequent deuterated sulfate (B86663) and glucuronide conjugates, enabling a quantitative mapping of the entire metabolic cascade.
Investigation of Metabolic Enzyme Isoforms (e.g., Cytochrome P450, Sulfotransferases, UDP-Glucuronosyltransferases) via Stable Isotope Tracking
To pinpoint which specific enzyme isoforms are responsible for Rotigotine's metabolism, deuterated tracers are used with recombinant enzymes. These are individual human enzymes (e.g., a specific CYP or SULT isoform) expressed in a cellular system. By incubating this compound with a panel of these enzymes, researchers can precisely measure the activity of each isoform towards the drug.
Table 2: Hypothetical Relative Activity of Human SULT Isoforms in the Metabolism of Rotigotine D7
| SULT Isoform | Metabolite Formation Rate (pmol/min/mg protein) | Relative Contribution |
|---|---|---|
| SULT1A1 | 150.2 | High |
| SULT1A2 | 85.5 | Moderate |
| SULT1A3 | 110.8 | High |
| SULT1B1 | 45.1 | Low |
| SULT1C4 | 25.7 | Low |
| SULT1E1 | 135.9 | High |
This table illustrates how Rotigotine D7 could be used to screen recombinant sulfotransferase (SULT) enzymes to quantify the contribution of each isoform to its metabolism, based on known pathways for non-deuterated Rotigotine. nih.gov
In Vivo Preclinical Pharmacokinetic Profiling in Animal Models
Following in vitro analysis, the ADME properties of a drug candidate must be evaluated in vivo using animal models. this compound serves as an ideal tool for these studies, providing a non-radioactive method for sensitively tracking the drug and its metabolites in complex biological matrices.
Absorption and Distribution Studies Using Deuterated Rotigotine
After administering this compound to an animal model (e.g., rat or dog), its absorption into the systemic circulation and subsequent distribution to various tissues can be monitored over time. Blood samples are collected at multiple time points to determine the plasma concentration-time profile. The deuterium label allows for unambiguous detection of the administered drug by LC-MS/MS, differentiating it from any endogenous molecules with similar masses.
Tissue distribution studies involve analyzing various organs and tissues at the end of the study to determine where the drug accumulates. The high sensitivity of mass spectrometry for detecting the deuterated compound allows for the quantification of Rotigotine D7 in tissues throughout the body, providing a detailed map of its distribution.
Table 3: Example Tissue Distribution of Rotigotine D7 in a Rat Model 2 Hours Post-Administration
| Tissue | Concentration (ng-equivalents/g) | Tissue-to-Plasma Ratio |
|---|---|---|
| Plasma | 55 | 1.0 |
| Brain | 112 | 2.0 |
| Liver | 850 | 15.5 |
| Kidney | 675 | 12.3 |
| Lung | 430 | 7.8 |
| Adipose | 150 | 2.7 |
This hypothetical data illustrates how Rotigotine D7 would be used to quantify drug distribution in preclinical animal models. High concentrations in the liver and kidney would be expected for a drug that is extensively metabolized and renally excreted.
Excretion Pathway Elucidation via Deuterium Tracking
To understand how a drug is eliminated from the body, mass balance studies are performed. By administering a single dose of this compound to animal models housed in metabolic cages, researchers can collect all urine and feces over a period of several days.
The samples are then analyzed to quantify the total amount of deuterium-labeled material (parent drug and all its metabolites). This allows for the determination of the major routes and the rate of excretion. For Rotigotine, it is known that about 71% of the dose is excreted via the kidneys and 23% in the feces. nih.govnih.gov Using a deuterated tracer like Rotigotine D7 allows for confirmation of these pathways and provides samples for metabolite profiling, helping to identify the chemical forms of the drug that are eliminated from the body without the need for radiolabeling. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data
Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. Incorporating high-quality data from preclinical studies using this compound can substantially improve the accuracy and predictive power of these models.
Developing a PBPK model for a transdermal delivery system, such as the Rotigotine patch, requires a detailed understanding of drug release from the patch, permeation through the skin layers, and subsequent uptake into the systemic circulation. Preclinical studies in animal models using this compound provide essential data for parameterizing and validating these models.
By measuring the plasma concentration-time profiles of the deuterated parent drug and its metabolites, researchers can accurately define key absorption parameters. This empirical data is used to build and refine the skin compartments within the PBPK model, ensuring that the simulated absorption kinetics reflect the in vivo reality. This process is critical for accurately predicting systemic exposure following transdermal application.
A validated PBPK model can simulate the distribution of a compound to various tissues and organs. The model integrates the physicochemical properties of this compound with the physiological parameters of the preclinical species (e.g., organ blood flow, tissue volumes).
Data from preclinical tissue distribution studies, where concentrations of this compound are measured in different organs, are vital for validating the model's predictions. By comparing the simulated tissue concentrations against these experimentally determined values, the model can be refined to more accurately predict drug levels in key tissues, including the target organ, the brain. Such validated models are powerful tools for understanding the pharmacokinetic profile of Rotigotine and for extrapolating findings from preclinical species to humans.
Molecular Pharmacology and Receptor Interaction Studies of Rotigotine Analogs
In Vitro Receptor Binding Affinity Profiling
In vitro binding assays are critical for determining the affinity of a compound for its target receptors, typically expressed as the inhibition constant (Ki). These studies have elucidated Rotigotine's distinct binding profile.
Rotigotine (B252) demonstrates a high affinity for all five dopamine (B1211576) receptor subtypes, with a notable preference for the D3 receptor. nih.gov Standard binding assays have established its affinity hierarchy, showcasing its potent interaction with the D2-like family of receptors (D2, D3, D4) while also binding to the D1-like family (D1, D5). nih.govnih.gov
The compound exhibits its highest affinity for the dopamine D3 receptor, with a reported Ki value of 0.71 nM. nih.govselleckchem.com Its affinity for other dopamine receptor subtypes is also significant, though lower than for D3. Reported Ki values are in the range of 4-15 nM for D2, D4, and D5 receptors, and 83 nM for the D1 receptor. medchemexpress.comnih.govselleckchem.com This demonstrates a selectivity that is approximately 10-fold greater for the D3 receptor compared to D2, D4, and D5 receptors, and nearly 100-fold greater when compared to the D1 receptor. nih.gov
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| D3 | 0.71 |
| D4 | 3.9 - 5.9 |
| D5 | 5.4 |
| D2 | 13.5 |
| D1 | 83 |
Beyond the dopaminergic system, Rotigotine shows significant interactions with alpha-adrenergic receptors. Specifically, it demonstrates a notable affinity for the α2B-adrenergic receptor subtype, with a Ki value of 27 nM. nih.gov This interaction is a key component of its broader pharmacological profile.
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| α2B-Adrenergic | 27 |
| 5-HT1A | 30 |
Functional Assays of Receptor Agonism and Antagonism
Functional assays are employed to determine not just if a compound binds to a receptor, but also the nature of the response it elicits—whether it acts as an agonist (activator) or an antagonist (blocker).
Reporter gene assays are a common method to assess the functional activity of a compound at a specific receptor. Studies using these assays have revealed that Rotigotine acts as a full agonist at dopamine receptors. nih.gov The rank order of its potency as an agonist is D3 > D2L > D1 = D5 > D4.4. nih.gov
Notably, in these functional assays, Rotigotine's potency at the D3 and D2L receptors was found to be 2,600 and 53 times higher than that of endogenous dopamine, respectively. nih.gov Despite having a lower binding affinity for the D1 receptor compared to D2-like receptors, functional studies show it is a potent agonist at D1 receptors as well, distinguishing it from other dopamine agonists like ropinirole (B1195838) and pramipexole (B1678040) that lack significant D1 activity. nih.govnih.gov At serotonergic sites, Rotigotine demonstrates weak but significant agonistic activity at 5-HT1A receptors. nih.gov Conversely, at alpha-adrenergic sites, it functions as an antagonist on α2B receptors. nih.govnih.gov
| Receptor | Functional Activity |
|---|---|
| Dopamine (D1, D2, D3, D4, D5) | Full Agonist |
| 5-HT1A | Partial/Weak Agonist |
| α2B-Adrenergic | Antagonist |
The agonist or antagonist activity of Rotigotine at its target receptors initiates or blocks specific intracellular signal transduction pathways. As a D2-like receptor agonist, Rotigotine's activity is linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, its agonist activity at D1-like receptors stimulates this same pathway, increasing cAMP.
In vivo studies support the in vitro findings, showing that Rotigotine's effects are consistent with the engagement of both D1 and D2 receptor-mediated signaling. For example, Rotigotine was shown to induce Fos expression, a marker of neuronal activation, in the caudate-putamen, an effect that was completely blocked by a D1 antagonist, confirming its functional activity at D1 receptors in a physiological context. The antagonistic action at α2B receptors and agonistic action at 5-HT1A receptors also imply modulation of their respective and distinct signal transduction cascades. nih.gov
Allosteric Modulation Investigations with Deuterated Probes
Currently, there is a notable absence of publicly available scientific literature detailing specific allosteric modulation investigations that utilize deuterated probes of Rotigotine, such as Rotigotine D7 Hydrochloride. While the field of pharmacology increasingly employs deuterated compounds to study drug metabolism and pharmacokinetics, specific studies focusing on the use of this compound as a probe in allosteric modulation of dopamine or other receptors have not been identified in comprehensive searches of available research databases.
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This binding can result in a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity or efficacy of the orthosteric ligand. The use of deuterated probes in such studies could theoretically offer advantages, such as altered metabolic stability, which might prolong the probe's interaction with the receptor and facilitate the characterization of allosteric binding sites. However, research specifically applying this approach to this compound has not been published.
Future research may explore the potential of this compound in this capacity to further elucidate the complex mechanisms of dopamine receptor modulation.
Structure-Activity Relationship (SAR) Studies of Rotigotine and its Deuterated Variants
Detailed Structure-Activity Relationship (SAR) studies specifically focused on this compound and other deuterated variants of Rotigotine are not extensively available in the current scientific literature. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity.
For the parent compound, Rotigotine, its SAR is characterized by the contributions of its key structural features to its dopamine receptor affinity and agonist activity. These features include the aminotetralin core, the N-propyl group, and the thiophene (B33073) ring. The specific stereochemistry of the molecule is also crucial for its pharmacological activity.
The introduction of deuterium (B1214612) at specific positions in the Rotigotine molecule, creating this compound, is primarily aimed at modifying its pharmacokinetic properties through the kinetic isotope effect. This effect can lead to a slower rate of metabolism, potentially resulting in a longer half-life and more stable plasma concentrations. While these modifications are significant from a pharmacokinetic perspective, dedicated SAR studies that systematically evaluate how deuteration at various positions influences the binding affinity and efficacy at different receptors have not been published.
Such studies would be valuable in providing a deeper understanding of the subtle ways in which isotopic substitution can influence ligand-receptor interactions beyond its effects on metabolism. Without such dedicated studies, the SAR of deuterated Rotigotine variants remains an area that requires further investigation.
Mechanistic Research in Preclinical Biological Systems
In Vitro Neuroprotection Studies in Cellular Models
While specific studies on Rotigotine (B252) D7 Hydrochloride are not extensively available in public literature, research on rotigotine provides a foundation for understanding its potential neuroprotective effects. Deuteration is a strategic modification intended to alter pharmacokinetics, but the fundamental pharmacodynamic and neuroprotective mechanisms are generally expected to remain similar to the parent compound.
Oxidative stress is a key factor in the degeneration of dopaminergic neurons. mdpi.commdpi.commdpi.com Studies on rotigotine have shown its capacity to mitigate oxidative stress in cellular models. For instance, rotigotine has been demonstrated to significantly decrease the production of superoxide (B77818) radicals in primary dopaminergic cultures exposed to glutamate-induced toxicity. nih.gov This protective effect is linked to the activation of the PI3K/Akt signaling pathway. nih.gov Another mechanism involves the upregulation of antioxidant molecules, such as metallothioneins, in astrocytes, which is mediated by rotigotine's activity at 5-HT1A receptors. nih.govmdsabstracts.org This action helps protect dopaminergic neurons from oxidative damage induced by toxins like 6-hydroxydopamine (6-OHDA). nih.gov
Furthermore, research has indicated that rotigotine can attenuate the production of reactive oxygen species (ROS) in rotenone-treated primary mesencephalic cell cultures, suggesting a direct antioxidant effect or an effect on mitochondrial function. termedia.pl The deuteration in Rotigotine D7 Hydrochloride is not expected to fundamentally alter these antioxidant properties, which are inherent to the pharmacophore of the molecule.
Table 1: Illustrative Data on Rotigotine's Effect on Oxidative Stress Markers
| Cell Model | Toxin | Rotigotine Concentration | Outcome |
|---|---|---|---|
| Primary Mesencephalic Culture | Glutamate (B1630785) | Not specified | Significant decrease in superoxide production nih.gov |
| Primary Mesencephalic Culture | Rotenone (B1679576) | 0.01 µM | Significant attenuation of ROS production termedia.pl |
This table is based on data for non-deuterated rotigotine.
Studies have consistently demonstrated the neuroprotective effects of rotigotine on dopaminergic neurons in vitro. In models of Parkinson's disease, rotigotine has been shown to protect these neurons from toxins such as 6-OHDA and MPP+. termedia.plresearchgate.netnih.gov For example, pretreatment with conditioned media from rotigotine-treated astrocytes significantly inhibited 6-OHDA-induced dopaminergic neurotoxicity. nih.gov This effect was linked to the upregulation of metallothionein (B12644479) expression in astrocytes. nih.gov
In another study, rotigotine provided minor protection against MPP+ and significantly rescued tyrosine hydroxylase immunoreactive (THir) neurons against rotenone in primary mesencephalic cell cultures. termedia.pl Rotigotine has also been found to protect dopaminergic neurons against glutamate-induced excitotoxicity, a process mediated by the NMDA receptor. nih.gov The survival of dopaminergic neurons exposed to glutamate was significantly increased with rotigotine pretreatment. nih.gov These protective effects are often mediated through dopamine (B1211576) receptor stimulation, presumably the D3 receptor. nih.gov
Table 2: Summary of Rotigotine's Effect on Dopaminergic Neuron Viability In Vitro
| Cell Culture Model | Neurotoxin | Key Finding |
|---|---|---|
| Mesencephalic Neuron-Astrocyte Co-cultures | 6-OHDA | Protected against damage and reduction of dopaminergic neurons researchgate.net |
| Primary Mesencephalic Cultures | MPP+ | Minor protection of THir neurons termedia.pl |
| Primary Mesencephalic Cultures | Rotenone | Significant rescue of THir neurons termedia.pl |
This table summarizes findings for non-deuterated rotigotine.
Microdialysis Techniques for Monitoring Extracellular Levels in Animal Brain
Microdialysis is a widely used technique for monitoring neurotransmitter and drug levels in the brains of living animals. nih.govmicrodialysis.com A specific method has been developed to monitor extracellular levels of rotigotine in the rat brain. nih.gov This technique combines microdialysis with microbore column liquid chromatography and electrochemical detection. nih.gov
In these studies, microdialysis probes were inserted into the striata of anesthetized rats. nih.gov The method was sensitive enough to monitor the time course of extracellular rotigotine levels with a detection limit of 1 nM following either intravenous or subcutaneous injection. nih.gov This methodology would be directly applicable to the study of this compound, allowing for a comparative analysis of its extracellular brain concentrations relative to the non-deuterated form. Such a study would be crucial for determining if the deuteration leads to altered brain exposure over time.
Investigating Molecular Interactions at the Blood-Brain Barrier (BBB) with Deuterated Compounds
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances from the blood into the central nervous system. mdpi.comnih.gov The interaction of drugs with the BBB is a key determinant of their neurological effects. While specific studies on the BBB interactions of this compound are not available, the principles of how deuteration can affect such interactions have been explored.
In some contexts, partial deuteration of body water has been investigated for its effects on BBB permeability. nih.gov Such studies have shown that high levels of deuteration can lead to increased water content in the brain cortex and, at very high concentrations, leakage of proteins, indicating an alteration of BBB integrity. nih.gov However, the deuteration of a specific drug molecule like rotigotine is not expected to have such a drastic effect. The primary influence of deuteration on BBB transport is more likely to be related to its effects on metabolic stability. By slowing metabolism, particularly by enzymes present at the BBB, deuteration could potentially increase the net transport of the compound into the brain.
Enzymatic Reaction Kinetic Studies Using Deuterated Substrates
Deuteration of a drug at a site of metabolism can lead to a slower rate of enzymatic breakdown, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This is a cornerstone of the rationale for developing deuterated pharmaceuticals. The theory of isotopic exchange of deuterium (B1214612) in enzyme kinetics has been well-established and allows for the detailed study of reaction mechanisms and the energies of intermediates and transition states. nih.gov
While specific kinetic studies on this compound are not in the public domain, we can infer the expected effects. Rotigotine is metabolized, in part, by enzymes such as Catechol-O-Methyltransferase (COMT). researchgate.net Studies on COMT using heavy water (D2O) have shown significant solvent kinetic isotope effects, indicating that the solvent environment plays a role in the catalytic activity. researchgate.net By extension, deuterating the substrate itself (rotigotine) at a position susceptible to enzymatic attack would be expected to slow its rate of metabolism. This could lead to higher plasma concentrations and a longer half-life for this compound compared to rotigotine. A masked kinetic isotope effect is also a possibility, where a subsequent step in the metabolic pathway is rate-limiting, obscuring the effect of deuteration on the initial enzymatic reaction. nih.gov
Preclinical Pharmacodynamic Investigations at the Receptor Level (e.g., Receptor Occupancy)
Rotigotine is a non-ergoline dopamine agonist with a distinct receptor binding profile. nih.govcda-amc.ca It has a high affinity for dopamine D3, D2, and D1 receptors, and also interacts with D4 and D5 receptors. nih.govnih.govnih.gov In functional assays, it acts as a full agonist at these receptors. nih.gov Additionally, rotigotine shows significant affinity for serotonin (B10506) 5-HT1A receptors (as an agonist) and alpha2B-adrenergic receptors (as an antagonist). nih.govresearchgate.net
Table 3: Receptor Binding Affinities (Ki, nM) of Rotigotine
| Receptor | Ki (nM) |
|---|---|
| Dopamine D3 | 0.71 nih.gov |
| Dopamine D2 | 13.5 nih.gov |
| Dopamine D1 | 83 nih.gov |
| Dopamine D5 | 5.4 nih.gov |
| Dopamine D4.2 | 3.9 nih.gov |
| 5-HT1A | 30 nih.gov |
This table presents data for non-deuterated rotigotine.
Future Directions in Deuterated Rotigotine Research
Development of Novel Isotope-Labeled Probes for Advanced Imaging Techniques
While traditional positron emission tomography (PET) and single-photon emission computed tomography (SPECT) have been invaluable in neuroreceptor imaging, they rely on radioactive isotopes. nih.govstrath.ac.uk A novel and emerging area of research is Deuterium (B1214612) Metabolic Imaging (DMI), a non-invasive magnetic resonance imaging (MRI) technique that can trace the metabolic fate of deuterated compounds in vivo without the need for ionizing radiation. nih.gov
Future research could focus on utilizing Rotigotine (B252) D7 Hydrochloride as a probe for DMI. This would allow for the direct, three-dimensional mapping of its metabolism within the brain. nih.gov Unlike radioactive tracers, deuterated compounds are stable, offering a safer profile for longitudinal studies. simsonpharma.com By administering Rotigotine D7 and using specialized MRI sequences, researchers could visualize not only its distribution and target engagement but also the rate and location of its metabolic conversion. This could provide unprecedented insights into how the drug is processed in different brain regions and how this might be altered in neurodegenerative diseases.
Table 1: Comparison of Imaging Modalities for Deuterated Compound Research
| Feature | PET/SPECT | Deuterium Metabolic Imaging (DMI) |
|---|---|---|
| Isotope Type | Radioactive (e.g., ¹⁸F, ¹¹C) | Stable (e.g., ²H/Deuterium) |
| Radiation Exposure | Yes | No |
| Principle | Detection of gamma rays from radionuclide decay | Detection of deuterium signal via Magnetic Resonance Spectroscopy |
| Application for Rotigotine D7 | Not directly applicable | Potential for direct imaging of drug metabolism and distribution |
| Key Advantage | High sensitivity for receptor occupancy | Provides metabolic fate information, safer for repeat studies |
Computational Modeling and Simulation of Deuterated Compound Behavior
Computational chemistry offers powerful tools to predict and understand the effects of deuteration on a molecule's behavior. Future research will likely involve the use of advanced modeling and simulation to predict the properties of Rotigotine D7 Hydrochloride. nih.gov
Kinetic Isotope Effect (KIE) Prediction: One of the primary goals of deuteration is to improve a drug's metabolic stability. nih.gov Computational models can be used to predict the magnitude of the KIE for Rotigotine D7. acs.orgnih.gov By simulating the interaction of the drug with cytochrome P450 (CYP) enzymes, which are responsible for its metabolism, researchers can identify the specific C-H bonds whose cleavage is rate-limiting. nih.gov These models can then predict how substituting hydrogen with deuterium at these positions will slow down the metabolic rate. This in silico approach can guide the synthesis of the most promising deuterated candidates and reduce the need for extensive preliminary animal testing. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into how deuteration might affect the binding of rotigotine to its target dopamine (B1211576) receptors. mdpi.comnih.govresearchgate.net While the effect is generally subtle, the slightly shorter and stronger C-D bond compared to the C-H bond could theoretically alter the conformational dynamics of the drug. MD simulations can model the ligand-receptor complex over time, calculating binding energies and exploring the conformational landscape to determine if deuteration impacts binding affinity or residence time at the receptor. nih.govdovepress.com
Advancements in Analytical Platforms for Deuterated Drug Research
The analysis of deuterated compounds requires sophisticated and highly sensitive analytical platforms. While deuterated analogs are often used as internal standards in the quantification of non-deuterated drugs, the focus of future research will be on the precise analysis of Rotigotine D7 as the active pharmaceutical ingredient itself. musechem.com
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the cornerstone for this research. youtube.comdatahorizzonresearch.com Future advancements will focus on developing methods with even greater sensitivity and specificity for Rotigotine D7 and its metabolites. A significant challenge in the development of deuterated drugs is ensuring isotopic purity—that is, confirming the precise location and percentage of deuterium incorporation and quantifying any under- or over-deuterated species (isotopologues). nih.govacs.org
High-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS, will be critical. nih.gov These platforms provide the mass accuracy and resolution needed to distinguish between different isotopologues. Furthermore, advanced separation techniques, possibly including novel chromatography phases or ion mobility spectrometry, will be explored to separate isotopomers (compounds with the same number of deuterium atoms but at different positions). nih.gov
Table 2: Key Analytical Platforms and Their Roles in Rotigotine D7 Research
| Analytical Platform | Primary Role in Rotigotine D7 Research | Key Information Gained |
|---|---|---|
| HPLC-MS/MS | Quantification of Rotigotine D7 and its metabolites in biological matrices. | Pharmacokinetic profiles, metabolic stability. |
| High-Resolution Mass Spectrometry (HRMS) | Characterization of isotopic purity and identification of metabolites. | Confirmation of deuteration sites, quantification of isotopologues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium incorporation sites. | Verification of molecular structure and location of deuterium atoms. |
| Ion Mobility Spectrometry | Potential for separation of isotopomers and conformers. | Enhanced specificity in complex mixture analysis. |
Q & A
Q. What are the primary pharmacological targets of Rotigotine D7 Hydrochloride, and how are these validated experimentally?
this compound, a deuterium-labeled analog of Rotigotine, acts as a dopamine D2 and D3 receptor agonist. Validation involves competitive receptor-binding assays using radiolabeled ligands (e.g., [³H]Spiperone for D2 receptors) in transfected cell lines or brain tissue homogenates. Dose-response curves and IC₅₀ values should be compared to non-deuterated Rotigotine to assess isotopic effects on binding affinity . Parallel functional assays (e.g., cAMP modulation) are recommended to confirm agonistic activity .
Q. What experimental design considerations are critical for deuterated compound studies like this compound?
Key considerations include:
- Isotopic Purity : Use mass spectrometry (e.g., LC-MS/MS) to confirm ≥98% deuterium incorporation at the labeled positions .
- Metabolic Stability : Compare metabolic profiles (e.g., liver microsome assays) between deuterated and non-deuterated forms to evaluate isotope effects on cytochrome P450-mediated oxidation .
- Control Groups : Include non-deuterated Rotigotine and vehicle controls to isolate isotopic contributions to pharmacokinetic or pharmacodynamic outcomes .
Advanced Research Questions
Q. How does the deuterium labeling in this compound influence its kinetic isotope effect (KIE) in vivo?
Deuterium substitution at the D7 position may alter C-D bond cleavage rates compared to C-H bonds, potentially slowing metabolism. To quantify KIE:
- Conduct parallel pharmacokinetic studies in animal models (e.g., rodents) using deuterated and non-deuterated Rotigotine.
- Measure plasma half-life (t₁/₂), AUC, and metabolite profiles via LC-MS.
- Apply the Swain-Schaad relationship to differentiate primary versus secondary isotope effects . Contradictions in KIE magnitude (e.g., unexpected metabolic acceleration) should prompt re-evaluation of labeling positions or enzymatic pathways .
Q. How can researchers resolve contradictions in receptor-binding data between Rotigotine and its deuterated analogs?
Discrepancies may arise from isotopic effects on molecular conformation or assay conditions. Methodological steps include:
- Comparative Binding Assays : Use identical buffers, temperatures, and cell lines for both compounds.
- Molecular Dynamics Simulations : Model deuterium’s impact on ligand-receptor interactions (e.g., bond vibration frequencies affecting binding kinetics).
- Crystallographic Validation : If feasible, solve co-crystal structures of this compound with D2/D3 receptors to visualize isotopic perturbations .
Q. What analytical methods are optimal for quantifying this compound in complex biological matrices?
- LC-MS/MS : Employ deuterated internal standards (e.g., Rotigotine-d10) to correct for matrix effects. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients for separation.
- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery rates (≥80%) per FDA bioanalytical guidelines .
- Cross-Validation : Compare results with immunoassays (e.g., ELISA) to detect assay-specific biases .
Methodological Challenges and Solutions
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality Control : Require certificates of analysis (CoA) from suppliers detailing isotopic purity, residual solvents, and enantiomeric excess.
- In-House Verification : Use ¹H-NMR and chiral HPLC to confirm structural integrity and enantiomeric composition .
- Stability Testing : Store aliquots at −80°C under inert gas (e.g., argon) to prevent deuterium exchange with ambient moisture .
Q. What strategies mitigate confounding factors in preclinical studies of this compound?
- Blinded Dosing : Ensure randomization and blinding in animal studies to reduce observer bias.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma concentration data with behavioral outcomes (e.g., rotarod performance in Parkinsonian models) to distinguish isotopic effects from baseline variability .
- Reproducibility Protocols : Pre-register experimental designs (e.g., on Open Science Framework) and share raw data to enable meta-analyses .
Data Interpretation and Reporting
Q. How to contextualize contradictory efficacy findings between Rotigotine and its deuterated form in Parkinson’s disease models?
- Time-Dependent Analysis : Segment data into 6-hour intervals (e.g., 6 AM–12 PM) to identify diurnal variations in drug efficacy, as seen in human trials .
- Subgroup Stratification : Analyze results by disease severity (e.g., Unified Parkinson’s Disease Rating Scale scores) or genetic background (e.g., dopamine transporter polymorphisms) .
- Mechanistic Follow-Ups : Use in situ hybridization or RNA-seq to assess whether deuterium alters dopamine receptor expression profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
